molecular formula C8H9NO3S B177050 4-Formyl-N-methylbenzenesulfonamide CAS No. 13092-93-8

4-Formyl-N-methylbenzenesulfonamide

Cat. No. B177050
CAS RN: 13092-93-8
M. Wt: 199.23 g/mol
InChI Key: OPTKITMTUSAJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877946B2

Procedure details

3-Formyl-N,N-dimethyl-benzenesulfonamide, N-ethyl-3-formyl-benzenesulfonamide, 3-formyl-N-propyl-benzenesulfonamide and 3-formyl-N-isopropyl-benzenesulfonamide were oils and were used without further purification in the next step of reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-ethyl-3-formyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-formyl-N-propyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-formyl-N-isopropyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]=[C:5]([S:9]([N:12]([CH3:14])C)(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1)=O.C(NS(C1C=CC=C([CH:27]=[O:28])C=1)(=O)=O)C.C(C1C=C(S(NCCC)(=O)=O)C=CC=1)=O.C(C1C=C(S(NC(C)C)(=O)=O)C=CC=1)=O>>[CH:27]([C:8]1[CH:3]=[CH:4][C:5]([S:9]([NH:12][CH3:14])(=[O:10])=[O:11])=[CH:6][CH:7]=1)=[O:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)S(=O)(=O)N(C)C
Step Two
Name
N-ethyl-3-formyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NS(=O)(=O)C1=CC(=CC=C1)C=O
Step Three
Name
3-formyl-N-propyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)S(=O)(=O)NCCC
Step Four
Name
3-formyl-N-isopropyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)S(=O)(=O)NC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were used without further purification in the next step of reaction

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC=C(C=C1)S(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.